N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-ethoxybenzamide
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Overview
Description
This compound belongs to a class of molecules that have been studied for their anticancer properties . The core structure of this compound is a thiazolo[3,2-b][1,2,4]triazole-6-one scaffold .
Synthesis Analysis
The synthesis of similar compounds involves a three-component and three-stage synthetic protocol . A series of 24 novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl(heteryl)idene- and 5-aminomethylidene-moieties has been synthesized .Molecular Structure Analysis
The structures of similar compounds were determined by (1)H NMR, (13)C NMR, and X-ray analysis . The IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis
The synthesis of related compounds involves a three-component and three-stage synthetic protocol . A mixture of Z/E-isomers was obtained in solution for the synthesized 5-aminomethylidene-thiazolo[3,2-b][1,2,4]triazole-6-ones .Scientific Research Applications
Antifungal Activity
Triazole derivatives have been shown to possess significant antifungal properties. They can be used in the study of fungal infections and as potential treatments against various fungal species such as Cryptococcus and Candida .
Antibacterial Properties
Some triazole compounds exhibit antibacterial activity against strains like Bacillus cereus, Bacillus subtilis, and Escherichia coli. Research into these properties could lead to the development of new antibacterial agents .
Medicinal Chemistry
Molecular Biology
Drug Discovery
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibit enzymes such as phospholipase a2 , PARP-1, and EGFR , which are involved in various biological processes including inflammation and cancer progression .
Mode of Action
It is suggested that the nitrogen atoms of the 1,2,4-triazole ring in similar compounds bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Pharmacokinetics
It is suggested that the addition of the indole nucleus to medicinal compounds improves their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Compounds with similar structures have been reported to exhibit antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic activities .
Future Directions
properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-2-28-18-6-4-3-5-17(18)20(27)23-12-11-16-13-29-21-24-19(25-26(16)21)14-7-9-15(22)10-8-14/h3-10,13H,2,11-12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRARIALLQHWMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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